Fluocortolone Pivalate

Description

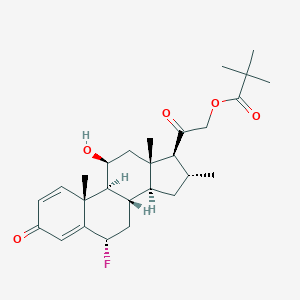

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO5/c1-14-9-17-16-11-19(28)18-10-15(29)7-8-26(18,5)23(16)20(30)12-27(17,6)22(14)21(31)13-33-24(32)25(2,3)4/h7-8,10,14,16-17,19-20,22-23,30H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,22-,23-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBJVIQXJHGUBE-HZMVJJPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951798 | |

| Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29205-06-9 | |

| Record name | Fluocortolone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29205-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocortolone pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029205069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCORTOLONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J8AL6K50Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fluocortolone Pivalate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortolone (B1672899) pivalate (B1233124) is a potent synthetic glucocorticoid used topically for its anti-inflammatory, anti-allergic, and immunosuppressive properties.[1][2][3] As a prodrug, it is the pivalate ester of fluocortolone, a modification that enhances its lipophilicity and thereby improves penetration into the skin and other biological membranes.[3][4] Following administration, it is hydrolyzed by ubiquitous esterases to release the pharmacologically active molecule, fluocortolone.[4] Its mechanism of action is centered on its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent downstream effects on inflammatory and immune pathways. This guide provides a detailed examination of its molecular pharmacology, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Molecular Mechanism of Action

The anti-inflammatory effects of fluocortolone are mediated primarily through its binding to and activation of the cytosolic glucocorticoid receptor, a member of the nuclear receptor superfamily.[4][5] This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Glucocorticoid Receptor Binding and Activation

In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins such as heat shock proteins (Hsp90, Hsp70) and immunophilins.[5]

-

Ligand Binding : As a lipophilic molecule, fluocortolone diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[4]

-

Conformational Change : This binding induces a conformational change in the receptor, causing the dissociation of the chaperone protein complex.[5]

-

Dimerization and Nuclear Translocation : The activated ligand-receptor complexes then dimerize and translocate into the nucleus, where they act as transcription factors.[6]

Genomic Mechanisms: Transactivation and Transrepression

The primary mechanism of action for glucocorticoids involves the modulation of gene transcription. This occurs through two principal pathways: transactivation and transrepression.[6][7]

-

Transactivation (GRE-Mediated Gene Induction) : The activated GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6][8] This interaction upregulates the transcription of anti-inflammatory proteins. A key protein induced via this mechanism is Lipocortin-1 (also known as Annexin A1) .[9][10] Lipocortin-1 is a potent inhibitor of phospholipase A2 (PLA2), an enzyme critical for the inflammatory cascade.[11][12] By inhibiting PLA2, fluocortolone effectively blocks the release of arachidonic acid from membrane phospholipids, thereby preventing the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[13][14]

-

Transrepression (Transcription Factor Inhibition) : The anti-inflammatory effects of glucocorticoids are largely mediated by transrepression.[6][8] In this pathway, the activated GR monomer does not bind directly to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[6][15][16] By physically interacting with these factors, the GR prevents them from binding to their respective DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[17][18][19]

The following diagram illustrates the primary genomic signaling pathways of Fluocortolone.

Caption: Genomic mechanism of Fluocortolone via the Glucocorticoid Receptor (GR).

The induction of Lipocortin-1 and its subsequent inhibition of the arachidonic acid cascade is a critical downstream effect.

Caption: Inhibition of the arachidonic acid cascade by Fluocortolone.

Quantitative Pharmacological Data

Quantitative data on the potency and pharmacokinetics of fluocortolone are essential for understanding its therapeutic profile. The following tables summarize key parameters from published studies.

Table 1: Pharmacokinetic Parameters of Oral Fluocortolone in Healthy Adults (Data pertains to the active moiety, fluocortolone, after oral administration)

| Parameter | Value | Reference |

| Time to Peak Plasma Level (Tmax) | 1.4 - 2.1 hours | [20] |

| Plasma Half-life (t½) | ~1.76 hours | [20] |

| Volume of Distribution (Vd) | 1.03 L/kg | [20] |

| Oral Clearance | 6.9 mL/min/kg | [20] |

| Peak Plasma Level (Cmax) @ 20 mg dose | 199 ng/mL | [20] |

| Peak Plasma Level (Cmax) @ 50 mg dose | 419 ng/mL | [20] |

| Peak Plasma Level (Cmax) @ 100 mg dose | 812 ng/mL | [20] |

| Cortisol Suppression E50 (unbound) | 0.95 ± 0.22 ng/mL | [21] |

Table 2: In Vitro Potency of Fluocortolone in A549 Human Lung Epithelial Cells (EC50 values represent the concentration required for 50% of the maximal effect)

| Mechanism | Reporter Gene | EC50 (nM) | Reference |

| Transactivation | GRE-SEAP | 0.3 ± 0.1 | [8] |

| Transrepression | AP-1-SEAP | 0.3 ± 0.2 | [8] |

| Transrepression | NF-κB-SEAP | 2.5 ± 0.9 | [8] |

Note: For fluocortolone, the potency for transactivation and AP-1-mediated transrepression is significantly higher than for NF-κB-mediated transrepression in this cell system.[8]

Key Experimental Protocols

The characterization of fluocortolone pivalate's mechanism of action relies on a suite of established in vitro and in vivo assays.

Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity

This assay determines the relative binding affinity (RBA) of a test compound (fluocortolone) for the GR by measuring its ability to compete with a radiolabeled ligand.[5][22]

Objective: To quantify the binding affinity of fluocortolone for the GR.

Materials:

-

GR Source: Cytosol extract from cultured cells expressing GR (e.g., rat hepatoma cells, human A549 cells).[8][22]

-

Radioligand: ³H-dexamethasone (a high-affinity synthetic glucocorticoid).[22]

-

Test Compound: Fluocortolone, dissolved in a suitable solvent (e.g., ethanol, DMSO).

-

Reference Compound: Unlabeled dexamethasone.

-

Assay Buffer: Tris-HCl buffer with additives (e.g., EDTA, molybdate) to stabilize the receptor.

-

Separation Agent: Dextran-coated charcoal to separate bound from free radioligand.[22]

-

Scintillation Cocktail and Counter.

Methodology:

-

Preparation of Cytosol: Culture cells to high density, harvest, and homogenize in a hypotonic buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the supernatant (cytosol) containing the GR.

-

Incubation: In microcentrifuge tubes, combine the cytosol, a fixed concentration of ³H-dexamethasone, and varying concentrations of the unlabeled test compound (fluocortolone) or reference compound (dexamethasone). Include a control for total binding (no unlabeled competitor) and non-specific binding (a large excess of unlabeled dexamethasone).

-

Equilibration: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Add a cold suspension of dextran-coated charcoal to each tube. The charcoal binds the free ³H-dexamethasone, while the larger receptor-ligand complexes remain in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the charcoal. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot this against the log concentration of the competitor to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol: Reporter Gene Assay for Transactivation and Transrepression Potency

This assay measures the ability of a compound to induce or repress gene expression via specific transcription factor pathways.[8]

Objective: To determine the EC50 values for fluocortolone-mediated transactivation (via GRE) and transrepression (via NF-κB).

Materials:

-

Cell Line: A suitable human cell line, such as A549 (lung epithelial) or HEK293 (embryonic kidney).[8][23]

-

Reporter Plasmids:

-

For Transactivation: A plasmid containing multiple GRE repeats upstream of a reporter gene (e.g., luciferase or SEAP).

-

For Transrepression: A plasmid containing NF-κB response elements upstream of a reporter gene.

-

-

Transfection Reagent: (e.g., Lipofectamine).

-

Stimulus (for Transrepression): An agent to activate the NF-κB pathway (e.g., TNF-α or IL-1β).[24]

-

Test Compound: Fluocortolone at various concentrations.

-

Luminometer or appropriate detection instrument.

Methodology:

-

Cell Culture and Transfection: Seed cells in multi-well plates. Transfect the cells with the appropriate reporter plasmid using a suitable transfection reagent. Often, a co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is performed to normalize for transfection efficiency. Allow cells to recover for 24 hours.

-

Compound Treatment:

-

Transactivation Assay: Replace the medium with fresh medium containing serial dilutions of fluocortolone. Incubate for 18-24 hours.

-

Transrepression Assay: Pre-incubate the cells with serial dilutions of fluocortolone for 1-2 hours. Then, add the pro-inflammatory stimulus (e.g., TNF-α) to all wells (except the unstimulated control) and incubate for an additional 6-8 hours.

-

-

Cell Lysis and Reporter Assay: Wash the cells with PBS and lyse them using a specific lysis buffer. Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

-

Data Analysis: Normalize the reporter gene activity to the control plasmid activity (if used). For transactivation, plot the fold induction against the log concentration of fluocortolone. For transrepression, plot the percentage inhibition of the TNF-α-stimulated signal against the log concentration of fluocortolone. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

The following diagram outlines a typical workflow for an in vivo experiment to assess anti-inflammatory efficacy.

Caption: Experimental workflow for an in vivo inflammation model.[25]

Conclusion

The mechanism of action of this compound is a multi-faceted process characteristic of potent glucocorticoids. As a prodrug, its enhanced lipophilicity facilitates delivery to target tissues, where it is converted to the active fluocortolone molecule.[4] Its therapeutic efficacy stems from the activation of the glucocorticoid receptor, which subsequently modulates gene expression through the dual mechanisms of transactivation and transrepression.[6] The upregulation of anti-inflammatory proteins like Lipocortin-1 and the simultaneous repression of pro-inflammatory transcription factors such as NF-κB and AP-1 result in a powerful and broad-spectrum anti-inflammatory effect, effectively reducing capillary dilatation, edema, and tissue infiltration associated with inflammatory and allergic reactions.[1][9][15] A thorough understanding of these molecular pathways, supported by quantitative potency and pharmacokinetic data, is critical for the rational development and application of this and future glucocorticoid therapies.

References

- 1. Fluocortolone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 29205-06-9 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticosteroid - Wikipedia [en.wikipedia.org]

- 8. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Mechanism of action of glucocorticoids: role of lipocortins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipocortin 1: glucocorticoids caught in the act? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cloning and expression of human lipocortin, a phospholipase A2 inhibitor with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PXR Functionally Interacts with NF-κB and AP-1 to Downregulate the Inflammation-Induced Expression of Chemokine CXCL2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluoxetine inhibits NF-κB signaling in intestinal epithelial cells and ameliorates experimental colitis and colitis-associated colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A radioreceptor assay for evaluation of the plasma glucocorticoid activity of natural and synthetic steroids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Anti-inflammatory and neuroprotective properties of the corticosteroid fludrocortisone in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluocortolone Pivalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of fluocortolone (B1672899) pivalate (B1233124). Due to the limited availability of direct binding affinity data for fluocortolone pivalate, this document focuses on the binding affinity of its active metabolite, fluocortolone, and provides a comparative analysis with other well-characterized glucocorticoids. This guide includes detailed experimental protocols for determining GR binding affinity and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] It is a 21-pivalate ester of fluocortolone, a structural modification that enhances its lipophilicity and thereby improves its penetration through the skin.[1] this compound functions as a prodrug; after administration, it is hydrolyzed by esterases in the body to release its active metabolite, fluocortolone.[1]

The therapeutic effects of fluocortolone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon entering the cell, fluocortolone binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins (HSPs) and immunophilins. The activated glucocorticoid-GR complex then translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two primary mechanisms:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The binding affinity of a glucocorticoid to the GR is a critical determinant of its potency.[2] A higher binding affinity generally correlates with a greater anti-inflammatory effect at a lower concentration.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

A study on the pharmacokinetics and cortisol suppression of oral fluocortolone in healthy volunteers determined the half-maximal effective concentration (E50) for cortisol suppression to be 0.95 ± 0.22 ng/mL .[3] The authors noted that this E50 value was in "close agreement with the prediction based on relative glucocorticoid receptor affinity," establishing a direct link between this in vivo potency measure and its affinity for the GR.[3]

For comparative purposes, the following table summarizes the GR binding affinity of several other widely used glucocorticoids.

| Glucocorticoid | Relative Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) (nM) |

| Fluocortolone | Data not available; E50 for cortisol suppression is 0.95 ± 0.22 ng/mL[3] | Data not available |

| This compound | Expected to be lower than fluocortolone[4] | Data not available |

| Dexamethasone | 100 | ~2.0 - 9.36 |

| Fluticasone Furoate | ~2989 | ~0.30 |

| Fluticasone Propionate | ~1775 | ~0.49 - 0.51 |

| Mometasone Furoate | ~2244 | ~0.41 |

| Budesonide | ~935 | Data not available |

| Hydrocortisone (Cortisol) | 10 | Data not available |

Note: RBA and Kd values can vary between studies due to different experimental conditions.

It is important to note that as a 21-ester, this compound is expected to have a lower binding affinity for the GR than its parent alcohol, fluocortolone.[4]

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The determination of GR binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., fluocortolone) to displace a radiolabeled ligand with known high affinity for the GR (e.g., [³H]-dexamethasone) from the receptor.

Preparation of Cytosolic Glucocorticoid Receptors

-

Tissue/Cell Homogenization: A suitable source of GR, such as human lung tissue or a cell line overexpressing the human GR, is homogenized in a cold buffer solution.[5]

-

Centrifugation: The homogenate is subjected to ultracentrifugation to pellet cellular debris and organelles, yielding a supernatant that contains the cytosolic fraction rich in GR.[5]

-

Protein Quantification: The total protein concentration of the cytosolic preparation is determined using a standard method, such as the Lowry or Bradford assay, to ensure consistent receptor concentrations across experiments.

Competitive Radioligand Binding Assay

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled competitor (e.g., fluocortolone, dexamethasone, or other glucocorticoids) are incubated with a fixed amount of the cytosolic receptor preparation.

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Determination of Non-Specific Binding: Parallel incubations are prepared containing a high concentration of the unlabeled reference steroid to saturate the specific binding sites. The radioactivity in these samples represents non-specific binding.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes while allowing the free radioligand to pass through.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

-

IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculation of Ki: The inhibitory constant (Ki), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Relative Binding Affinity (RBA) Calculation: The RBA is calculated by comparing the affinity of the test compound to that of a reference standard (usually dexamethasone).

RBA = (IC50 of Dexamethasone / IC50 of Test Compound) x 100

Visualizing Key Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

Caption: Experimental Workflow for GR Competitive Binding Assay.

Conclusion

While direct quantitative binding affinity data for this compound and its active metabolite fluocortolone are scarce in the public domain, the available pharmacodynamic data strongly suggest that fluocortolone is a potent glucocorticoid with a high affinity for the glucocorticoid receptor. The established link between its E50 for cortisol suppression and its receptor affinity provides a valuable metric for its biological activity. For comparative purposes, it is positioned among other effective corticosteroids, although a precise ranking based on direct binding studies is not currently possible. The standardized experimental protocols outlined in this guide provide a robust framework for conducting future studies to precisely quantify the glucocorticoid receptor binding affinity of fluocortolone and its esters, which would be of significant value to the scientific and drug development communities.

References

- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]

- 2. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fluocortolone Pivalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fluocortolone (B1672899) Pivalate (B1233124), a potent synthetic corticosteroid. The document details the chemical pathways for its synthesis, methodologies for its characterization, and presents key data in a structured format for ease of reference.

Introduction

Fluocortolone pivalate is a glucocorticoid used topically to treat various skin disorders due to its anti-inflammatory and immunosuppressive properties.[1][2] It is an ester of fluocortolone and pivalic acid, a modification that enhances its lipophilicity, thereby improving skin penetration and bioavailability.[1][3] This guide will delve into the technical aspects of its creation and analytical verification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitable corticosteroid precursor, such as Paramethasone, which is first converted to Fluocortolone. Subsequently, Fluocortolone is esterified to yield the final product, this compound.[1]

Synthesis of Fluocortolone from Paramethasone

A patented process describes the synthesis of Fluocortolone from Paramethasone.[1][4] This conversion involves a deoxygenation reaction at the 17-position of the steroid nucleus.[1]

Esterification of Fluocortolone to this compound

The final step in the synthesis is the esterification of the 21-hydroxyl group of Fluocortolone with pivalic acid or an activated form like pivaloyl chloride.[1] This reaction is typically carried out in a suitable solvent such as anhydrous dichloromethane (B109758).[1]

Experimental Protocols

Protocol 1: Synthesis of Fluocortolone from Paramethasone (Representative Method)

This protocol is based on patented methods for 17-desoxy corticosteroid synthesis.[4][5]

-

Reaction Setup: In a reaction vessel, dissolve Paramethasone in an aprotic solvent, such as acetonitrile.[5]

-

Addition of Reagent: Cool the solution to a temperature between -30°C and +30°C.[6] Add an excess of Trimethylsilyl Iodide (molar ratio of approximately 2:1 to 6:1 relative to Paramethasone).[4]

-

Reaction Monitoring: Stir the reaction mixture at the controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a solution of sodium thiosulfate (B1220275) or sodium bisulfate.[4]

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a sodium bicarbonate solution and then with a saturated sodium chloride solution. Dry the organic phase over sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain crude Fluocortolone. The product can be further purified by crystallization.[5]

Protocol 2: Synthesis of this compound from Fluocortolone

This protocol is analogous to the synthesis of similar corticosteroid pivalates.[5]

-

Reaction Setup: Dissolve Fluocortolone in anhydrous dichloromethane in a reaction flask.

-

Addition of Reagents: Add N,N-Dimethylaminopyridine followed by pivaloyl chloride to the solution.[5]

-

Reaction: Stir the mixture overnight at room temperature.

-

Work-up: Wash the reaction mixture with diluted hydrochloric acid and then with water. Separate the organic layer.[5]

-

Isolation and Purification: Dry the organic solution with sodium sulfate and evaporate the solvent to dryness to yield crude this compound. The final product can be purified by crystallization from a mixture of methanol (B129727) and methylene (B1212753) chloride.[5]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₇FO₅ | [1] |

| Molecular Weight | 460.58 g/mol | [2] |

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of this compound.[1] While detailed spectral data is often proprietary, the key identifying feature in the ¹H NMR spectrum is a sharp singlet in the upfield region, which corresponds to the nine protons of the pivalate group.[1] The remainder of the spectrum displays complex multiplets associated with the steroid framework.[1]

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (C=O) of the ketone and ester functions, the hydroxyl group (O-H), and the carbon-fluorine (C-F) bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) |

| C-H (alkane/alkene) | 3100-2850 |

| C=O (ketone, ester) | 1750-1650 |

| C=C (alkene) | 1680-1620 |

| C-O (ester, alcohol) | 1300-1000 |

| C-F (fluoride) | 1400-1000 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. A characteristic fragmentation pathway involves the neutral loss of the pivalate group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying this compound in pharmaceutical formulations.[7][8]

Experimental Protocols

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on published and validated methods.[3][7]

| Parameter | Method 1 | Method 2 |

| Column | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) | C18 column |

| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (17:46:37:0.4 v/v/v/v) | Methanol:Water:Acetic Acid (71.6:26.4:2 v/v/v) |

| Flow Rate | 3.0 mL/min | 1.3 mL/min |

| Detection | UV at 238 nm | UV at 240 nm |

| Column Temperature | Ambient | Not specified |

Sample Preparation:

-

Accurately weigh a quantity of the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., the mobile phase) to achieve a concentration within the validated range (e.g., 15-305 µg/mL).[3][7]

-

Filter the solution through a 0.45 µm filter before injection.

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution into the chromatograph.

-

Record the chromatogram and determine the peak area for this compound.

-

Quantify the amount of this compound by comparing the peak area with that of a reference standard.

Visualizations

Synthesis Workflow

Caption: Synthesis pathway of this compound.

Characterization Workflow

Caption: Analytical workflow for this compound.

Glucocorticoid Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway.

References

- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2596007B1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

- 7. Determination of this compound and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Fluocortolone Pivalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Fluocortolone (B1672899) Pivalate (B1233124), a synthetic glucocorticoid. The information herein is intended to support research, drug development, and quality control activities by providing detailed data and standardized experimental protocols.

Core Physicochemical Data

A summary of the key physicochemical properties of Fluocortolone Pivalate is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source(s) |

| Chemical Structure | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | [1] |

| Molecular Formula | C₂₇H₃₇FO₅ | [1] |

| Molecular Weight | 460.6 g/mol | [1] |

| Melting Point | Not Available | |

| Solubility | Soluble in Methanol (B129727) and DMSO.[2] Insoluble to very sparingly soluble in water.[3] | [2][3] |

| logP (calculated) | 4.4 | [1] |

| pKa (predicted, strongest acidic) | 15.16 |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR).[4][5] As a prodrug, it is hydrolyzed in tissues to the active form, fluocortolone. The binding of fluocortolone to the cytosolic GR triggers a signaling cascade that ultimately modulates gene expression.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory conditions.

Solubility Determination by HPLC

This method provides a quantitative assessment of this compound's solubility in various solvents.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, centrifuge or filter the samples to remove any undissolved solid. Carefully collect the supernatant.

-

HPLC Analysis: Analyze the clear supernatant by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6] A typical method would utilize a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.[6] Detection is commonly performed using a UV detector at an appropriate wavelength (e.g., 238 nm).[6]

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration in the saturated samples by comparing their peak areas to the calibration curve.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a standard method for ionizable compounds.[7][8][9]

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent system, typically a mixture of an organic solvent (like methanol or ethanol) and water, to overcome solubility issues.[9]

-

Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[10]

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12][13][14][15]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, typically at pH 7.4) and vice versa by shaking them together for an extended period and then allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be necessary to break up any emulsions.

-

Analysis: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

References

- 1. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theclinivex.com [theclinivex.com]

- 3. agilent.com [agilent.com]

- 4. CAS 29205-06-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 29205-06-9 | Benchchem [benchchem.com]

- 6. Determination of this compound and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jove.com [jove.com]

- 15. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Fluocortolone Pivalate: A Deep Dive into a Potent Topical Corticosteroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortolone (B1672899) pivalate (B1233124), a synthetic glucocorticoid, stands as a prominent therapeutic agent in dermatology, valued for its potent anti-inflammatory and anti-allergic properties coupled with a favorable safety profile for topical administration. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of fluocortolone pivalate. We will dissect the molecular architecture of this corticosteroid, elucidating the specific structural modifications that contribute to its high glucocorticoid receptor affinity and potent local action. This analysis extends to the pivotal role of the pivalate ester at the C21 position, which enhances its lipophilicity and facilitates its function as a prodrug, thereby optimizing its therapeutic index. This guide will also detail the experimental protocols for key assays used to characterize its biological activity and present quantitative data to contextualize its potency among other corticosteroids.

Introduction to this compound

This compound is a corticosteroid used topically to treat various skin conditions, including eczema, dermatitis, and psoriasis.[1] Its therapeutic efficacy stems from its action as a glucocorticoid receptor (GR) agonist, which modulates gene expression to exert potent anti-inflammatory, immunosuppressive, and anti-proliferative effects.[2] The molecular design of this compound is a testament to the strategic chemical modifications employed to optimize the therapeutic window of corticosteroids, aiming to maximize local efficacy while minimizing systemic side effects.[3]

Chemical Structure:

-

IUPAC Name: [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate[4]

-

Molecular Formula: C₂₇H₃₇FO₅[4]

-

Molecular Weight: 460.6 g/mol [4]

Core Structure-Activity Relationships of the Fluocortolone Moiety

The foundational structure of fluocortolone incorporates several key features that are crucial for its glucocorticoid activity. Understanding these is essential before considering the impact of the pivalate ester.

-

Pregnane Skeleton: The core four-ring structure is characteristic of all corticosteroids and is essential for binding to the glucocorticoid receptor.

-

Fluorination at C6α: The introduction of a fluorine atom at the 6α position significantly enhances the glucocorticoid and anti-inflammatory activity of the molecule. This modification also possesses a modest mineralocorticoid-sparing effect.

-

Methylation at C16α: The presence of a methyl group at the 16α position is a critical modification that dramatically reduces the mineralocorticoid activity of the steroid.[3] This is a key feature for topical corticosteroids, where mineralocorticoid effects on salt and water balance are undesirable.

-

Δ¹,⁴-diene in the A-ring: The double bonds at the 1 and 4 positions of the A-ring are characteristic of potent glucocorticoids and contribute to increased receptor binding affinity and anti-inflammatory potency.

-

11β-Hydroxyl Group: This hydroxyl group is essential for glucocorticoid activity, as it forms a key hydrogen bond with the glucocorticoid receptor.

The Pivotal Role of the 21-Pivalate Ester

The esterification of the 21-hydroxyl group with pivalic acid to form this compound is a deliberate and impactful modification that significantly influences the compound's pharmacokinetic and pharmacodynamic properties.[3]

-

Enhanced Lipophilicity: The bulky and non-polar pivalate (trimethylacetate) group markedly increases the lipophilicity of the fluocortolone molecule.[3] This enhanced fat-solubility is crucial for topical applications, as it improves the penetration of the drug through the stratum corneum of the skin, allowing it to reach its target receptors in the epidermis and dermis.[3]

-

Prodrug Mechanism: this compound acts as a prodrug. The ester bond is designed to be cleaved by esterase enzymes present in the skin, releasing the active drug, fluocortolone, at the site of action.[3] This localized activation contributes to a more targeted therapeutic effect and can reduce the potential for systemic absorption of the active corticosteroid.

-

Sustained Release: The enzymatic hydrolysis of the pivalate ester can provide a sustained release of the active fluocortolone molecule within the skin tissue, potentially prolonging its anti-inflammatory effect and allowing for less frequent application.[3]

Quantitative Analysis of Biological Activity

The potency of this compound and its analogues is determined through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data that define its structure-activity relationship.

Table 1: Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Binding Affinity

| Compound | Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)¹ | Mineralocorticoid Receptor (MR) Relative Binding Affinity (RBA)² |

| Dexamethasone | 100 | Low |

| Aldosterone | Low | 100 |

| Fluocortolone | High | Low |

| This compound | High | Very Low |

¹ Relative to Dexamethasone = 100. ² Relative to Aldosterone = 100. (Note: Specific numerical Ki or IC50 values for this compound are not readily available in publicly accessible literature. The table reflects the qualitative understanding of its high GR affinity and very low MR affinity due to its structural features.)

Table 2: In Vivo Anti-inflammatory and Systemic Activity

| Compound | Vasoconstrictor Assay (Skin Blanching) Potency¹ | Croton Oil-Induced Ear Edema Inhibition (ED₅₀)² | Thymus Involution (Systemic Effect)³ |

| Hydrocortisone | Low | High | High |

| Betamethasone (B1666872) Valerate (B167501) | High | Low | Moderate |

| This compound | High | Low | Low |

¹ Qualitative assessment of potency. ² Lower ED₅₀ indicates higher potency. ³ Qualitative assessment of systemic glucocorticoid effect. (Note: Specific ED₅₀ values are dependent on the experimental setup. The table illustrates the general potency profile of this compound.)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationship of corticosteroids. Below are protocols for key experiments cited in the evaluation of this compound.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as cultured human skin fibroblasts or a cell line overexpressing the human GR.

-

Radioligand: Use a radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone.

-

Competition Assay: Incubate a constant concentration of the radioligand and the GR-containing cytosol with increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

Objective: To assess the topical anti-inflammatory potency of this compound in vivo.

Methodology:

-

Subjects: Select healthy human volunteers with normal skin.

-

Application: Apply a small amount of the this compound formulation to a defined area on the flexor surface of the forearm.

-

Occlusion: Cover the application site with an occlusive dressing for a specified period (e.g., 6 or 16 hours).

-

Evaluation: After removing the dressing, visually assess the degree of skin blanching (vasoconstriction) at predetermined time points (e.g., 2, 4, 6, and 24 hours).

-

Scoring: Use a graded scoring system (e.g., 0 = no blanching, 4 = maximal blanching) to quantify the vasoconstrictor response.

-

Data Analysis: Compare the mean scores for this compound with those of a positive control (e.g., betamethasone valerate) and a negative control (vehicle alone).[5]

Croton Oil-Induced Ear Edema Assay in Mice

Objective: To quantify the anti-inflammatory activity of topically applied this compound.

Methodology:

-

Animals: Use male Swiss mice.

-

Induction of Inflammation: Apply a solution of croton oil (a topical irritant) in a suitable vehicle (e.g., acetone) to the inner surface of the right ear of each mouse.[6][7]

-

Treatment: Apply a solution of this compound to the same ear, either before or after the application of croton oil. The left ear serves as a control.

-

Measurement of Edema: At a specific time point after induction of inflammation (e.g., 6 hours), sacrifice the mice and remove a standard-sized circular biopsy from both ears.

-

Quantification: Weigh the ear biopsies. The difference in weight between the right and left ear biopsies is a measure of the edema.

-

Data Analysis: Calculate the percentage inhibition of edema for the this compound-treated group compared to a vehicle-treated control group. Determine the ED₅₀ (the dose that causes 50% inhibition of edema).[2]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound is primarily mediated through its interaction with the glucocorticoid receptor, leading to the modulation of gene transcription.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Caption: Experimental Workflow for SAR Analysis of this compound.

Conclusion

The structure-activity relationship of this compound is a prime example of rational drug design in the field of topical corticosteroids. The core fluocortolone structure, with its 6α-fluoro and 16α-methyl substitutions, provides a foundation of high glucocorticoid potency and minimal mineralocorticoid activity. The addition of the 21-pivalate ester further refines its therapeutic profile by enhancing skin penetration and enabling a prodrug mechanism for localized activity. This intricate interplay between the steroid nucleus and the ester moiety results in a highly effective and well-tolerated treatment for a range of inflammatory dermatoses. The experimental methodologies detailed herein provide a robust framework for the continued evaluation and development of novel corticosteroid analogues with improved therapeutic indices.

References

- 1. [Multicentre-clinical trial of the novel corticosteroid diflucortolone valerate in the forms of cream, ointment and fatty ointment. Part I: Comparative study of diflucortolone valerate with fluocortolone, -capronate, -pivalate in a double-blind contralateral design with topical application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 29205-06-9 | Benchchem [benchchem.com]

- 4. This compound | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products and Analysis of Fluocortolone Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocortolone (B1672899) pivalate (B1233124) is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Chemically, it is the 21-pivalate ester of fluocortolone, a corticosteroid of the betamethasone (B1666872) type.[2] The pivalate moiety enhances its lipophilicity, which improves its penetration into the skin, making it effective in topical formulations for various dermatological conditions.[3] Like all pharmaceutical substances, fluocortolone pivalate is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding the degradation pathways and having robust analytical methods to separate and quantify the drug from its degradation products are crucial for ensuring the quality and stability of pharmaceutical formulations.

This technical guide provides a comprehensive overview of the known and potential degradation products of this compound, detailed experimental protocols for its analysis, and a discussion of its degradation pathways.

Degradation Products of this compound

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5][6] While specific quantitative data from forced degradation studies on this compound is not extensively available in the public domain, based on the chemical structure and known degradation pathways of similar corticosteroids, the following degradation products can be anticipated.[1][3]

Hydrolytic Degradation

Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the pivalate ester at the C21 position.[3]

-

Fluocortolone: The primary hydrolytic degradation product is the active parent drug, fluocortolone.

-

Pivalic Acid: The corresponding carboxylic acid is also formed.

Oxidative Degradation

Oxidation can lead to the formation of ketone derivatives.[3]

-

11-Keto-Fluocortolone Pivalate: Oxidation of the 11-hydroxyl group.

-

20-Keto-Fluocortolone Pivalate: Oxidation at the C20 position.

Other Degradation Products

-

Epimeric Forms: Isomerization at chiral centers can lead to the formation of epimers.[1]

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound. The quantitative data presented is illustrative and represents a hypothetical outcome of a forced degradation study, as specific experimental data is not publicly available.

| Stress Condition | Potential Degradation Product | Illustrative % Degradation of this compound | Illustrative % Formation of Degradation Product |

| Acidic Hydrolysis | Fluocortolone | 15% | 12% |

| (0.1 M HCl, 60°C, 24h) | Unknown Degradants | 3% | |

| Basic Hydrolysis | Fluocortolone | 25% | 20% |

| (0.1 M NaOH, 60°C, 8h) | Unknown Degradants | 5% | |

| Oxidative Degradation | 11-Keto-Fluocortolone Pivalate | 10% | 4% |

| (3% H₂O₂, RT, 24h) | 20-Keto-Fluocortolone Pivalate | 3% | |

| Unknown Degradants | 3% | ||

| Thermal Degradation | Minor Unspecified Degradants | < 5% | < 5% |

| (80°C, 72h) | |||

| Photolytic Degradation | Minor Unspecified Degradants | < 5% | < 5% |

| (ICH Q1B conditions) |

Experimental Protocols

Forced Degradation Studies

The following protocols are representative for conducting forced degradation studies on this compound, adapted from general guidelines for corticosteroids.

3.1.1 Preparation of Stock Solution

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1 mg/mL.

3.1.2 Acidic Degradation

-

To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

3.1.3 Basic Degradation

-

To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.

-

Heat the mixture at 60°C for 8 hours in a water bath.

-

Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

3.1.4 Oxidative Degradation

-

To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

3.1.5 Thermal Degradation

-

Place the solid drug substance in a thermostatically controlled oven at 80°C for 72 hours.

-

After the exposure period, dissolve the sample in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

3.1.6 Photolytic Degradation

-

Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating this compound from its degradation products. The following method is a representative example based on published methods for similar corticosteroids.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Example Isocratic: Acetonitrile:Water (60:40 v/v) | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 240 nm |

Method Validation:

The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

Specificity: Demonstrated by the separation of the main peak from all degradation product peaks, with peak purity analysis using a photodiode array (PDA) detector.

-

Linearity: Assessed by analyzing a series of dilutions of the standard solution (e.g., 5-150 µg/mL).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated by replicate injections of the standard solution.

Visualizations

Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound.

References

- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 2. Corticosteroid - Wikipedia [en.wikipedia.org]

- 3. This compound | 29205-06-9 | Benchchem [benchchem.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. pharmtech.com [pharmtech.com]

The Metabolic Journey of Fluocortolone Pivalate: A Technical Guide to Its Fate and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocortolone (B1672899) pivalate (B1233124) is a synthetic glucocorticoid employed topically for its anti-inflammatory and immunosuppressive properties. As a prodrug, its therapeutic efficacy is intrinsically linked to its metabolic conversion and the subsequent fate of its metabolites.[1] This technical guide provides a comprehensive overview of the metabolic disposition of fluocortolone pivalate, detailing its biotransformation pathways, the identification of its metabolites, and the experimental methodologies used in these assessments. The content herein is curated for researchers, scientists, and professionals in drug development, offering an in-depth understanding of the compound's journey through the body.

Metabolic Fate of this compound

The metabolism of this compound is a two-stage process, beginning with its hydrolysis into the active corticosteroid, fluocortolone, and pivalic acid.[1] Subsequently, each of these molecules undergoes its own distinct metabolic pathway.

Initial Hydrolysis

The primary and requisite step in the activation of this compound is the cleavage of its ester bond. This reaction is catalyzed by ubiquitous esterase enzymes present in the body, releasing the pharmacologically active fluocortolone and a pivalic acid moiety.[1]

Metabolism of Fluocortolone

Following its release, fluocortolone, a potent glucocorticoid, is primarily metabolized in the liver.[2] While specific studies on fluocortolone metabolism are limited, its biotransformation is expected to follow the established pathways for other corticosteroids. These transformations are designed to increase the water solubility of the compound, facilitating its excretion. The key metabolic reactions for corticosteroids include:

-

Reduction of the A-ring: The double bond in the A-ring and the 3-keto group are common targets for reduction.

-

Reduction of the C-20 keto group: The ketone at the C-20 position can be reduced to a hydroxyl group.

-

Oxidation of the 11β-hydroxyl group: The hydroxyl group at the C-11 position can be oxidized to a ketone.

-

Side-chain cleavage: The side chain at C-17 can be cleaved.

-

Conjugation: The resulting metabolites, as well as the parent fluocortolone, can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form highly water-soluble compounds that are readily excreted in the urine.[3]

Metabolism of Pivalic Acid

Pivalic acid, also known as trimethylacetic acid, has a well-documented metabolic fate. Due to its branched structure, it is not readily catabolized in mammalian tissues.[4] The primary route of elimination for pivalic acid is through conjugation with carnitine to form pivaloylcarnitine (B1222081).[4][5][6][7] This detoxification process can, with prolonged exposure to pivalate-generating drugs, lead to a depletion of the body's carnitine stores.[4][8] Pivaloylcarnitine is then efficiently excreted in the urine.[5][6]

Metabolite Identification

The identification and structural elucidation of this compound metabolites would rely on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating metabolites from biological matrices.[6][7] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is the gold standard for identifying and quantifying steroid metabolites.[9][10][11][12][13] These methods provide high sensitivity and specificity, allowing for the determination of the molecular weight and fragmentation patterns of metabolites, which are crucial for structural confirmation.

Quantitative Data

Due to the scarcity of specific studies on this compound, quantitative data on its metabolic fate is limited. The following tables summarize the available pharmacokinetic data for the active moiety, fluocortolone, and the excretion data for pivaloylcarnitine from studies on other pivalate-containing prodrugs.

Table 1: Pharmacokinetic Parameters of Fluocortolone (Oral Administration)

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (tmax) | 1.4 - 2.1 hours | [14] |

| Plasma Half-life (t1/2) | ~1.7 hours | [2] |

| Volume of Distribution (Vd) | 1.03 L/kg | [14] |

| Total Plasma Clearance | 6.9 ml/min/kg | [14] |

Table 2: Urinary Excretion of Pivaloylcarnitine from Pivalate-Containing Prodrugs

| Prodrug | Percentage of Pivalic Acid Excreted as Pivaloylcarnitine | Reference |

| S-1108 (antibiotic) | > 90% | [5] |

| Pivampicillin | 75-80% of total conjugated pivalic acid | [6] |

Experimental Protocols

-

Drug Administration and Sample Collection:

-

In Vivo Studies: Administration of this compound to animal models or human volunteers.[15] Collection of biological samples such as urine, feces, and blood at various time points.

-

In Vitro Studies: Incubation of this compound with liver microsomes, hepatocytes, or other relevant enzyme preparations to study its metabolic stability and identify the enzymes involved.

-

-

Sample Preparation:

-

Extraction of the parent drug and its metabolites from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.

-

For conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase or sulfatase) may be necessary to release the parent metabolite.

-

-

Metabolite Profiling and Identification:

-

Separation of metabolites using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.[6][7]

-

Detection and structural elucidation of metabolites using tandem mass spectrometry (MS/MS).[9][12] High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of metabolites.

-

-

Quantitative Analysis:

-

Development and validation of a quantitative analytical method (e.g., LC-MS/MS) to determine the concentrations of the parent drug and its major metabolites in the biological samples.

-

Use of stable isotope-labeled internal standards to ensure accuracy and precision.

-

Visualizations

The following diagrams illustrate the key metabolic pathways and a general experimental workflow for studying the metabolism of this compound.

Caption: Metabolic pathways of this compound.

Caption: General experimental workflow for metabolite identification.

Conclusion

The metabolic fate of this compound is characterized by its initial hydrolysis to the active fluocortolone and pivalic acid, followed by the independent metabolism of these two entities. Fluocortolone likely undergoes typical corticosteroid biotransformations, including reduction, oxidation, and conjugation, to facilitate its excretion. Pivalic acid is primarily eliminated through conjugation with carnitine. While direct quantitative data and specific metabolite identification for this compound are lacking in the current literature, this guide provides a robust framework based on existing knowledge of its components and related compounds. Further research employing modern analytical techniques is necessary to fully elucidate the complete metabolic profile of this compound and its metabolites.

References

- 1. This compound | 29205-06-9 | Benchchem [benchchem.com]

- 2. [The metabolism of hydrocortisone, prednisolone and fluocortolone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of major metabolites of tixocortol pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of S-1108, a new oral cephem antibiotic, and metabolic profiles of its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pivampicillin-promoted excretion of pivaloylcarnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preferential elimination of pivalate with supplemental carnitine via formation of pivaloylcarnitine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]

Understanding the Lipophilicity of Fluocortolone Pivalate in Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipophilicity of fluocortolone (B1672899) pivalate (B1233124) and its critical role in drug delivery. As a potent synthetic corticosteroid, the efficacy of fluocortolone pivalate in topical formulations is intrinsically linked to its physicochemical properties, primarily its lipophilicity. This document will detail the quantitative measures of its lipophilicity, the experimental methods used for its determination, its mechanism of action through the glucocorticoid receptor signaling pathway, and the experimental workflows employed to evaluate its skin permeation.

Physicochemical Properties of this compound

This compound is a C21 ester derivative of fluocortolone, a glucocorticoid with significant anti-inflammatory and immunosuppressive effects.[1][2] The addition of the pivalate (trimethylacetate) moiety is a deliberate synthetic modification designed to increase the molecule's lipophilicity.[1][2] This enhanced lipophilicity is a key factor in improving its penetration through the lipid-rich barrier of the skin, making it highly effective in topical applications.[1][2] this compound acts as a prodrug; after penetrating the skin, it is hydrolyzed by esterase enzymes to release the active fluocortolone molecule.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₇FO₅ | [3][4][5][6] |

| Molecular Weight | 460.6 g/mol | [3][5] |

| Computed XLogP3-AA | 4.4 | [3][6] |

| Hydrogen Bond Donor Count | 1 | [3] |

| CAS Number | 29205-06-9 | [1][7] |

Note: XLogP3-AA is a computationally predicted octanol-water partition coefficient (LogP), a primary measure of lipophilicity.

The lipophilicity of the parent compound, fluocortolone, is significantly lower, with a computed XLogP3-AA of 2.4.[8] The esterification with pivalic acid to form this compound, therefore, substantially increases its fat-solubility, which is crucial for its topical delivery and efficacy.[1]

Experimental Determination of Lipophilicity

The lipophilicity of a compound is experimentally determined by its partition coefficient (P) or its logarithmic form (LogP). This value represents the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10]

The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of LogP.[9][11]

Experimental Protocol:

-

Preparation of Solvents: Prepare mutually saturated solutions of n-octanol and water. To do this, shake n-octanol with water for 24 hours and allow the phases to separate. The n-octanol phase is now water-saturated, and the water phase is n-octanol-saturated.

-

Dissolution of Compound: Dissolve a precisely weighed amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: Place a known volume of the prepared solution into a flask with a known volume of the other solvent phase.

-